1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate
Description
CAS No.: 1673515-05-3 This compound is a chiral pyrrolidine derivative featuring a cyano group at the 4-position and two ester groups: a tert-butyl ester at the 1-position and an ethyl ester at the 2-position. Its stereochemistry (2S,4S) is critical for its reactivity and biological interactions, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and catalysis. The cyano group enhances electrophilicity, enabling participation in nucleophilic additions or cyclization reactions, while the tert-butyl and ethyl esters provide steric bulk and modulate solubility .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-6-9(7-14)8-15(10)12(17)19-13(2,3)4/h9-10H,5-6,8H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOTSXAYLWNOY-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common approach is to start with a protected pyrrolidine derivative, followed by selective functionalization at the desired positions. The tert-butyl and ethyl groups are introduced through alkylation reactions, while the cyano group can be added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
DPP-IV Inhibition:
One of the most notable applications of 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones that stimulate insulin secretion. Inhibition of this enzyme can lead to improved glycemic control in patients with type 2 diabetes.
Pharmacological Studies:
Research indicates that this compound may enhance insulin secretion and improve glucose tolerance, making it a promising candidate for further pharmacological studies aimed at developing new treatments for type 2 diabetes and related metabolic disorders. Studies involving binding affinity and efficacy against DPP-IV have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to quantitatively assess interactions.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate | Benzyl substitution at position 4 | Potentially enhanced lipophilicity and altered pharmacokinetics |
| (2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate | Methyl substitution instead of ethyl | Different stereochemistry may lead to varied biological activity |
| (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Hydroxyl group at position 4 | Increased polarity could influence solubility and interaction profiles |
The distinct combination of hydrophobic groups and functional moieties in this compound confers unique biological activities compared to its analogs.
Case Studies
Several studies have explored the pharmacological effects of DPP-IV inhibitors similar to this compound:
-
Clinical Trials on DPP-IV Inhibitors:
Clinical trials involving other DPP-IV inhibitors have shown promising results in improving glycemic control among patients with type 2 diabetes. These findings suggest that similar compounds like this compound may also exhibit beneficial effects. -
Binding Affinity Studies:
Preliminary studies focusing on the binding affinity of this compound to DPP-IV have indicated that modifications to the pyrrolidine scaffold can significantly influence both biological activity and selectivity. This highlights the importance of structural optimization in drug development.
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The table below compares key structural attributes of the target compound with structurally analogous pyrrolidine derivatives:
Key Observations:
- Cyano vs. Amino Groups: The target compound’s 4-cyano group (electron-withdrawing) contrasts with the 4-amino group (electron-donating) in compounds like 1807938-33-5 and MFCD06804626. This difference impacts reactivity; cyano groups favor nucleophilic attack, while amino groups enable hydrogen bonding or salt formation (e.g., hydrochloride in ).
- Ester Variations : Ethyl and tert-butyl esters in the target compound offer intermediate steric hindrance and lipophilicity compared to the bulkier benzyl group in or the more hydrolytically stable tert-butoxycarbonyl (Boc) in .
- Stereochemistry : The (2S,4S) configuration in the target compound and is distinct from the (2S,4R) isomer in , which may lead to divergent biological activity or crystallization behavior.
Physical and Chemical Properties
Biological Activity
1-(tert-Butyl) 2-ethyl (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with carboxylate and cyano groups, positions it as a candidate for various biological applications, particularly in the treatment of metabolic disorders like type 2 diabetes.
Chemical Structure and Properties
This compound has the molecular formula C13H19N2O4 and features two stereocenters at positions 2 and 4, designated as (2S,4S). The presence of a tert-butyl group enhances its hydrophobic properties, influencing its solubility and interaction with biological targets.
DPP-IV Inhibition
Research indicates that this compound exhibits notable inhibitory activity against dipeptidyl peptidase-IV (DPP-IV) , an enzyme crucial for glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes. This mechanism positions the compound as a promising candidate for developing new therapeutic agents aimed at managing diabetes.
Table 1: Comparison of DPP-IV Inhibitors
| Compound Name | DPP-IV Inhibition Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Sitagliptin | High | |
| Saxagliptin | Moderate |
The mechanism by which this compound inhibits DPP-IV involves binding to the active site of the enzyme. Studies utilizing techniques such as surface plasmon resonance have shown that structural modifications to the pyrrolidine scaffold can significantly influence both binding affinity and biological activity.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively inhibited DPP-IV activity in cell cultures, leading to increased insulin secretion.
- In Vivo Models : Animal studies indicated that administration of this compound resulted in improved glycemic control in diabetic models, showcasing its potential therapeutic effects.
-
Structural Analogs : Comparative studies with structurally similar compounds revealed that variations in functional groups can lead to different biological outcomes. For example:
- (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate showed enhanced lipophilicity.
- (2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate exhibited altered pharmacokinetics due to its methyl substitution.
Table 2: Structural Analog Comparison
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate | Benzyl substitution at position 4 | Increased lipophilicity |
| (2R,4R)-1-tert-Butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate | Methyl substitution instead of ethyl | Varied activity profile |
Q & A
How can the stereochemical configuration of (2S,4S)-4-cyano-1,2-pyrrolidinedicarboxylate be experimentally confirmed?
Answer:
The stereochemical configuration is typically confirmed using X-ray crystallography paired with refinement software like SHELXL . For example, in analogous pyrrolidine derivatives (e.g., fluoropropyl-substituted compounds), X-ray analysis resolves the (2R,4S) vs. (2R,4R) configurations by analyzing bond angles and torsional constraints . Additionally, NMR spectroscopy (e.g., - and -NMR) can corroborate stereochemistry through coupling constants (-values) and NOE (Nuclear Overhauser Effect) experiments. For instance, the axial vs. equatorial orientation of the cyano group at C4 can be inferred from coupling patterns in the pyrrolidine ring .
What synthetic challenges arise in achieving high enantiomeric purity for this compound, and how are they addressed?
Answer:
Enantiomeric purity is challenged by diastereomer formation during nucleophilic substitution at the C4 position. For example, in the synthesis of (2S,4S)-configured pyrrolidines, competing pathways may yield (2S,4R) byproducts due to steric hindrance from the tert-butyl group . To mitigate this:
- Chiral auxiliaries or catalysts (e.g., BiCl in acetonitrile) are employed to favor the desired stereochemistry via kinetic control .
- Chromatographic separation (e.g., chiral HPLC or flash chromatography with silica gel modified with chiral selectors) is critical for isolating enantiopure fractions .
Reported yields for similar compounds range from 23–24%, highlighting the need for optimization of reaction time, temperature, and solvent polarity .
How does the cyano group at C4 influence the compound’s reactivity in further derivatization?
Answer:
The cyano group acts as a strong electron-withdrawing group , enhancing the electrophilicity of adjacent carbons. This facilitates:
- Nucleophilic additions (e.g., Grignard reagents attacking the α-carbon to the cyano group).
- Reduction reactions (e.g., using LiAlH to convert the cyano group to an amine, enabling peptide coupling for drug discovery applications) .
However, the cyano group’s stability under acidic/basic conditions must be validated. For example, in the synthesis of protease inhibitors, the cyano moiety in analogous compounds remained intact during Boc-deprotection (trifluoroacetic acid), confirming its robustness .
What analytical methods are critical for characterizing this compound’s purity and structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHNO for the target compound) and detects impurities .
- HPLC with UV/Vis or ELSD detection: Quantifies enantiomeric excess (ee) using chiral columns (e.g., Chiralpak IA/IB) .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2240 cm) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for tert-butyl ester groups, which decompose above 200°C .
How can computational modeling predict the compound’s physicochemical properties?
Answer:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) model:
- Conformational stability (e.g., puckering of the pyrrolidine ring due to tert-butyl and ethyl ester steric effects) .
- Solubility and logP: Predicted via QSPR (Quantitative Structure-Property Relationship) models, which correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with experimental data .
For example, the tert-butyl group increases hydrophobicity (logP ~1.8), impacting formulation strategies in drug discovery .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer:
Discrepancies in yields (e.g., 23–24% for analogous compounds vs. 40–50% in other studies ) often stem from:
- Catalyst loading: Higher BiCl concentrations (10 mol% vs. 1 mol%) may improve reaction rates but risk side reactions .
- Purification efficiency: Gradient elution in flash chromatography versus isocratic methods .
To resolve contradictions, systematic Design of Experiments (DoE) frameworks (e.g., varying solvent, temperature, and catalyst) are recommended to identify optimal conditions .
How is this compound utilized as a building block in protease inhibitor development?
Answer:
The pyrrolidine core serves as a rigid scaffold to position pharmacophores. For example:
- In HCV protease inhibitors, the (2S,4S) configuration aligns the cyano group to interact with the enzyme’s active site, while the tert-butyl ester enhances membrane permeability .
- The ethyl ester at C2 is often hydrolyzed in vivo to a carboxylic acid, improving solubility for intravenous formulations .
Biological evaluation typically involves enzyme inhibition assays (e.g., IC determination) and metabolic stability studies in hepatocyte models .
What strategies are employed to scale up synthesis without compromising stereochemical integrity?
Answer:
- Continuous flow chemistry: Minimizes batch-to-batch variability and improves heat/mass transfer for exothermic steps (e.g., tert-butyl esterification) .
- Crystallization-induced asymmetric transformation (CIAT): Converts undesired diastereomers into the desired (2S,4S) form via selective crystallization .
- In-line PAT (Process Analytical Technology): Monitors reaction progress in real-time using FTIR or Raman spectroscopy to detect early stereochemical deviations .
How does the tert-butyl group impact the compound’s stability under storage conditions?
Answer:
The tert-butyl group enhances hydrolytic stability of the ester moiety compared to methyl or ethyl analogs. However:
- Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, but the cyano group may undergo slow hydrolysis in acidic conditions (pH <3) .
- Lyophilization is recommended for long-term storage to prevent ester hydrolysis, with argon/vacuum sealing to avoid oxidation .
What advanced techniques validate the compound’s role in chiral catalysis?
Answer:
- Dynamic Kinetic Resolution (DKR): Evaluates the compound’s ability to induce enantioselectivity in asymmetric catalysis (e.g., aldol reactions) via -NMR monitoring of chiral intermediates .
- Single-Crystal X-ray Diffraction (SCXRD): Maps electron density to confirm the absolute configuration and assess catalyst-substrate binding modes .
- Computational Docking Studies: Predict interactions with catalytic pockets (e.g., using AutoDock Vina) to rationalize enantioselectivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
